4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method includes the reaction of pyridine-4-carboxylic acid hydrazide with nitrile oxides under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
Oxidation: Azides, nitroso derivatives.
Reduction: Hydrazones, amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antiviral Activity: The compound interferes with viral replication by targeting viral enzymes and inhibiting viral RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine: Similar structure but different substitution pattern on the pyridine ring.
4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine: Contains a methyl group instead of a hydrazinyl group.
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine: Contains a phenyl group, which alters its biological activity.
Uniqueness
4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-11-7-10-6(12-13-7)5-1-3-9-4-2-5/h1-4H,8H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEYTFZSJSNLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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